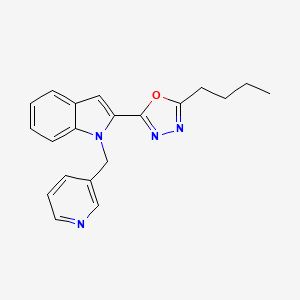

2-butyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole

説明

This compound belongs to the 1,3,4-oxadiazole class, characterized by a central five-membered heterocyclic ring containing two nitrogen and one oxygen atom. The molecule features:

- A 2-butyl group at position 2 of the oxadiazole ring, enhancing lipophilicity and membrane permeability.

This structural hybrid of indole and pyridine is designed to optimize bioactivity, particularly in therapeutic contexts such as enzyme inhibition or cytotoxicity .

特性

IUPAC Name |

2-butyl-5-[1-(pyridin-3-ylmethyl)indol-2-yl]-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O/c1-2-3-10-19-22-23-20(25-19)18-12-16-8-4-5-9-17(16)24(18)14-15-7-6-11-21-13-15/h4-9,11-13H,2-3,10,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIRTHAQYGHDOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

Oxadiazole Ring Formation: The oxadiazole ring is often formed through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Coupling with Pyridine: The final step involves coupling the indole-oxadiazole intermediate with a pyridine derivative, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of green chemistry principles to minimize waste and environmental impact.

化学反応の分析

Types of Reactions

2-butyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxadiazole N-oxides.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, which may reduce the oxadiazole ring to form corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and indole rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Formation of oxadiazole N-oxides.

Reduction: Formation of amines.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Biological Activities

Research indicates that 2-butyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole exhibits several promising biological activities:

Anticancer Activity

Studies have shown that derivatives of oxadiazoles can inhibit specific enzymes associated with cancer cell proliferation. The unique structure of this compound may enhance its efficacy against various cancer cell lines by targeting key molecular pathways involved in tumor growth .

Antimicrobial Properties

Compounds containing oxadiazole rings have been reported to possess antimicrobial and antifungal activities. The combination of the indole and pyridine functionalities in this compound suggests potential for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound's mechanism of action may involve interactions with specific receptors or enzymes that regulate inflammatory responses. This aspect is currently under investigation to elucidate its full therapeutic potential.

Anticancer Research

In vitro studies have demonstrated that this compound shows cytotoxic effects against various cancer cell lines by inhibiting critical signaling pathways involved in cell survival and proliferation. Further investigations are needed to explore its efficacy in vivo and understand its pharmacokinetics.

Antimicrobial Testing

Recent investigations into the antimicrobial properties of similar oxadiazole derivatives have shown promising results against bacterial strains like Staphylococcus aureus and Escherichia coli. These findings suggest that this compound could be evaluated using similar methodologies to assess its potential as a new antimicrobial agent .

作用機序

The mechanism of action of 2-butyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anti-cancer effects.

類似化合物との比較

Structural Modifications and Bioactivity

Table 1: Key Structural Features and Reported Activities of Analogous Compounds

Key Observations

Substituent Position on Pyridine :

- The pyridin-3-ylmethyl group in the target compound (vs. pyridin-4-yl in ’s compound 3.4.17) may enhance target binding due to steric and electronic effects. Pyridin-3-yl derivatives often show stronger enzyme inhibition than 4-substituted analogs .

Indole Substitution: Indol-2-yl substitution (target compound) vs. indol-3-yl (’s derivatives) may alter binding modes. Indol-3-yl derivatives are more commonly associated with cytotoxic activity, while indol-2-yl analogs (as in the target) are less explored but may offer novel interactions .

生物活性

2-butyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that combines several pharmacologically relevant structural motifs, including an oxadiazole ring, a pyridine moiety, and an indole structure. This unique combination suggests potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies. However, detailed studies specifically addressing its biological activity remain limited.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Common methods include:

- Cyclization of Hydrazides : Using dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to facilitate the formation of the oxadiazole ring.

- Continuous Flow Reactors : Employed in industrial settings to ensure consistent reaction conditions and high yields .

Anticancer Activity

Research on similar oxadiazole derivatives has demonstrated significant anticancer properties. For instance:

- Mechanism of Action : Compounds within the oxadiazole class often exert their effects by interacting with specific molecular targets such as kinases involved in cancer cell proliferation. Inhibition of these targets can lead to reduced tumor growth and increased apoptosis in cancer cells .

Case Studies:

- In Vitro Studies : A study showed that oxadiazole derivatives exhibited IC₅₀ values ranging from 0.275 to 6.554 µM against various cancer cell lines, indicating potent cytotoxicity compared to established drugs like erlotinib .

- Molecular Docking Studies : These studies suggest that the binding affinity of oxadiazole derivatives correlates with their anticancer activity, with some derivatives showing significant binding energy values indicative of strong interactions with target proteins .

Antimicrobial Activity

The potential antimicrobial properties of this compound have been noted in broader studies of oxadiazole derivatives:

- Broad Spectrum Activity : Oxadiazole compounds have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests a potential for developing new antimicrobial agents based on this scaffold .

Research Findings Summary

Q & A

Basic: What are the optimal synthetic routes and critical reaction parameters for synthesizing 2-butyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole?

The synthesis involves multi-step pathways, typically starting with functionalization of the indole core followed by cyclization to form the 1,3,4-oxadiazole ring. Key steps include:

- Indole alkylation : Pyridin-3-ylmethyl groups are introduced via nucleophilic substitution or metal-catalyzed coupling (e.g., Suzuki-Miyaura) under inert atmospheres (N₂/Ar) .

- Oxadiazole formation : Cyclization of thiosemicarbazides or hydrazides using dehydrating agents like POCl₃ or PCl₅ in solvents such as DMF or toluene. Reaction temperatures (80–120°C) and solvent polarity significantly impact yield and purity .

- Purification : Column chromatography (silica gel, eluents: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating the target compound .

Basic: How can spectroscopic techniques validate the structural integrity of this compound?

- NMR spectroscopy :

- ¹H NMR : Confirm indole NH (~10–12 ppm), pyridine protons (aromatic region: 7–9 ppm), and butyl chain (δ 0.8–2.5 ppm). Coupling patterns distinguish substituent positions .

- ¹³C NMR : Identify oxadiazole carbons (δ 160–170 ppm) and quaternary carbons in the indole-pyridine system .

- X-ray crystallography : Determines bond angles, dihedral angles between aromatic rings, and hydrogen-bonding interactions (e.g., indole NH∙∙∙Noxadiazole), critical for conformational analysis .

- IR spectroscopy : Detect N-H stretching (~3200 cm⁻¹) and C=N/C-O vibrations in the oxadiazole ring (~1600–1500 cm⁻¹) .

Advanced: What computational strategies predict the binding interactions and stability of this compound with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., 5-HT1D). Focus on hydrogen bonding between the oxadiazole ring and receptor residues (e.g., β-nitrogen interactions) .

- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to predict reactivity and stability. Solvent effects (PCM model) improve accuracy .

- MD simulations : Assess conformational stability in aqueous or lipid bilayer environments (GROMACS/NAMD) over 100+ ns trajectories .

Advanced: How does the indole-pyridinylmethyl substituent influence biological activity?

- Receptor selectivity : The pyridinylmethyl group enhances hydrogen-bond acceptor capacity, improving affinity for serotonin receptors (5-HT1D) compared to unsubstituted analogs. Substituent position (α/β to the indole) modulates selectivity .

- Hydrophobic interactions : The butyl chain and pyridine ring enhance lipophilicity, facilitating blood-brain barrier penetration in CNS-targeted studies .

- SAR studies : Methyl/ethyl substitutions on the pyridine ring (e.g., 1,2,4-triazole analogs) increase metabolic stability by reducing CYP450-mediated oxidation .

Advanced: How can researchers resolve contradictions in reported biological activities of 1,3,4-oxadiazole derivatives?

- Meta-analysis : Compare IC₅₀/EC₅₀ values across studies using standardized assays (e.g., microdilution for antimicrobial activity) .

- Control for substituent effects : Isolate variables (e.g., indole vs. benzimidazole cores) to determine if activity differences arise from electronic or steric factors .

- Receptor subtype profiling : Use radioligand binding assays (e.g., 5-HT1D vs. 5-HT2A) to clarify selectivity discrepancies .

Advanced: What methodologies optimize pharmacokinetic properties like oral bioavailability?

- Bioisosteric replacement : Substitute the oxadiazole ring with 1,2,4-triazole to enhance metabolic stability while retaining hydrogen-bonding capacity .

- Pro-drug design : Introduce ester groups at the butyl chain to improve solubility, which are hydrolyzed in vivo to active forms .

- ADME prediction : Use SwissADME or ADMETlab to optimize logP (target: 2–4) and polar surface area (<140 Ų) for CNS penetration .

Basic: What structural parameters from crystallography are critical for understanding this compound’s reactivity?

- Dihedral angles : Between the indole and oxadiazole rings (e.g., 15–30°), influencing π-π stacking with aromatic residues in target proteins .

- Hydrogen-bond networks : Indole NH∙∙∙O/N interactions stabilize crystal packing and mimic binding modes in biological systems .

- Torsional flexibility : The pyridinylmethyl linker’s rotatable bonds (~3–5) affect conformational adaptability during receptor binding .

Advanced: How can researchers design analogs with improved selectivity for therapeutic targets?

- Fragment-based design : Replace the butyl chain with cyclopropyl or fluorinated groups to reduce off-target interactions (e.g., CYP inhibition) .

- Click chemistry : Introduce triazole moieties via CuAAC reactions to enhance water solubility and target engagement .

- Pharmacophore modeling : Define essential features (e.g., oxadiazole as a hydrogen-bond acceptor, indole as a hydrophobic anchor) using Phase or MOE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。